molecular formula C17H16N2O2 B2678315 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351632-16-0

3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2678315
CAS No.: 1351632-16-0
M. Wt: 280.327
InChI Key: OMUZTNZETLRQLD-UHFFFAOYSA-N
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Description

3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: Benzonitrile, 2-hydroxy-3-phenylpropylamine, and appropriate reagents.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to carry out the reactions under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products Formed

    Oxidation: Formation of 3-cyano-N-(2-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of 3-amino-N-(2-hydroxy-3-phenylpropyl)benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide exerts its effects depends on its specific application:

    Biochemical Interactions: The compound may interact with specific enzymes or receptors, modulating their activity.

    Molecular Targets: Potential targets include kinases, proteases, and other regulatory proteins.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(2-hydroxy-3-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    3-cyano-N-(2-hydroxy-3-phenylpropyl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core, coupled with the cyano and hydroxy-phenylpropyl substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-cyano-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-11-14-7-4-8-15(9-14)17(21)19-12-16(20)10-13-5-2-1-3-6-13/h1-9,16,20H,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUZTNZETLRQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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